2-[(Ethylamino)methyl]phenol
Overview
Description
“2-[(Ethylamino)methyl]phenol” is a chemical compound with the CAS Number: 108206-05-9. It has a molecular weight of 151.21 .
Synthesis Analysis
There is a paper that discusses the synthesis of a Co (III) complex with a compound similar to 2-[(Ethylamino)methyl]phenol . The compounds were synthesized using commercially available solvents .Molecular Structure Analysis
The InChI Code for 2-[(Ethylamino)methyl]phenol is 1S/C9H13NO/c1-2-10-7-8-5-3-4-6-9(8)11/h3-6,10-11H,2,7H2,1H3 .Chemical Reactions Analysis
Phenols, which 2-[(Ethylamino)methyl]phenol is a type of, are very reactive towards electrophilic aromatic substitution .Scientific Research Applications
Synthesis and Coordination Properties
- Synthesis and Metal Ion Coordination : 2-[(Ethylamino)methyl]phenol derivatives are involved in the synthesis of complex ligands that demonstrate significant coordination properties with metal ions like Cu(II), Zn(II), and Cd(II). These ligands can form stable mono- and dinuclear complexes, indicating their potential in coordination chemistry and metal ion capture applications (Ambrosi et al., 2003).
Anticancer Activity
- Anticancer Applications : Schiff bases derived from 2-[(Ethylamino)methyl]phenol have shown significant anticancer activity. These compounds exhibit cytotoxicity against cancer cell lines like HeLa and MCF-7, suggesting their potential as anticancer agents (Uddin et al., 2020).
Chemical Reactions and Structure Analysis
- Chemical Reactions and Structural Studies : This compound is involved in chemical reactions like the deprotection of aromatic methyl ethers, providing a method with potentially odorless workup. Its use in such chemical processes highlights its versatility in organic synthesis (Magano et al., 2006).
- Crystal Structure Analysis : The crystal structures of complexes involving derivatives of 2-[(Ethylamino)methyl]phenol, like di-μ-chlorido-bis copper(II) complexes, have been elucidated. Such analyses are crucial for understanding the molecular configuration and properties of these compounds (Meier et al., 2023).
Ligand Synthesis and Stability
- Ligand Synthesis and Metal Complex Stability : Various derivatives of 2-[(Ethylamino)methyl]phenol are synthesized and studied for their stability constants with transition metals. These studies contribute to the development of stable metal complexes for various applications (Kim & Lee, 2006).
Radiopharmaceutical Research
- Radiopharmaceutical Research : Research involving gallium(III) complexes with hexadentate chelators derived from 2-[(Ethylamino)methyl]phenol is significant in developing new radiopharmaceuticals. These studies assess the suitability of these chelates for biomedical applications, including imaging and therapy (Silva et al., 2015).
DNA and Protein Interaction Studies
- Interaction with DNA and Proteins : Metal(II) complexes using Schiff base ligands derived from 2-[(Ethylamino)methyl]phenol have been shown to interact with DNA and plasma proteins. These interactions are pivotal in exploring these complexes as potential anticancer agents and understanding their biological interactions (Rani et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-(ethylaminomethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-10-7-8-5-3-4-6-9(8)11/h3-6,10-11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQSZSSNBPVQMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Ethylamino)methyl]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.